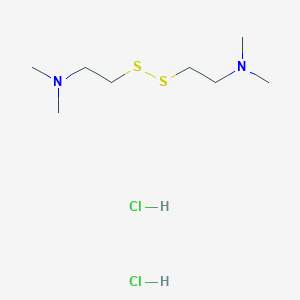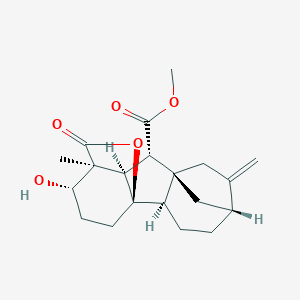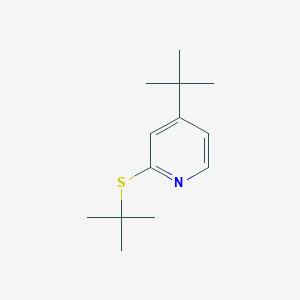
Iomethin I 125
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodine-125 (I-125) is a radioactive isotope of iodine that is commonly used in scientific research and medical applications. It has a half-life of approximately 60 days and emits gamma rays, making it an ideal tracer for various studies.
Scientific Research Applications
Iomethin I 125 has a wide range of scientific research applications. It is commonly used as a tracer in biological and medical research, such as studying the uptake and metabolism of iodine in the thyroid gland. It is also used in environmental studies, such as tracking the movement of pollutants in soil and water. Additionally, Iomethin I 125 is used in radiation therapy for the treatment of cancer.
Mechanism Of Action
Iomethin I 125 emits gamma rays, which can penetrate tissues and be detected by specialized equipment. In biological and medical research, Iomethin I 125 is typically attached to a molecule of interest, such as a protein or DNA, and then introduced into the system being studied. The gamma rays emitted by the Iomethin I 125 can then be detected, allowing researchers to track the movement and behavior of the molecule of interest.
Biochemical And Physiological Effects
Iomethin I 125 is a radioactive isotope and can cause damage to living tissue if not handled properly. However, when used in controlled settings, such as in scientific research, the levels of exposure are typically low and do not cause harmful effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Iomethin I 125 in lab experiments is its high sensitivity. The gamma rays emitted by Iomethin I 125 can be detected at very low levels, allowing researchers to track even small amounts of the tracer. Additionally, Iomethin I 125 has a relatively long half-life, which allows for longer-term studies. However, the use of Iomethin I 125 can be limited by its radioactive nature, which requires special handling and disposal procedures.
Future Directions
There are many potential future directions for the use of Iomethin I 125 in scientific research. One area of interest is in the development of new imaging techniques that utilize Iomethin I 125 as a tracer. Additionally, there is ongoing research into the use of Iomethin I 125 in radiation therapy for cancer treatment, with the goal of improving the effectiveness and reducing the side effects of current treatments. Finally, there is interest in exploring the use of Iomethin I 125 in environmental studies, such as tracking the movement of pollutants in the atmosphere or oceans.
In conclusion, Iomethin I 125 is a valuable tool in scientific research with a wide range of applications. Its sensitivity and long half-life make it an ideal tracer for many studies, and ongoing research is exploring new ways to utilize this isotope in the future.
Synthesis Methods
Iomethin I 125 is typically produced by neutron activation of natural or enriched stable iodine. The process involves bombarding iodine with neutrons, which results in the formation of Iomethin I 125. The resulting Iomethin I 125 is then purified and packaged for use.
properties
CAS RN |
17033-82-8 |
|---|---|
Product Name |
Iomethin I 125 |
Molecular Formula |
C14H18IN3 |
Molecular Weight |
353.22 g/mol |
IUPAC Name |
N-(7-(125I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15-2 |
InChI Key |
XKUMTLINEKGTOG-VLPIPSKASA-N |
Isomeric SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[125I] |
SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Canonical SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Other CAS RN |
17033-82-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)




![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)


